molecular formula C9H8ClNO3 B2643152 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid CAS No. 1521702-51-1

2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2643152
CAS No.: 1521702-51-1
M. Wt: 213.62
InChI Key: NINIBYOCPHMCDT-UHFFFAOYSA-N
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Description

2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyranopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and a carboxylic acid group at the 3-position. The presence of a chlorine atom at the 2-position further distinguishes this compound. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyranopyridine structure. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Cyclization Reactions: Catalysts such as acids or bases may be used to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include various substituted pyranopyridine derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carboxylic acid
  • 2-Aminopyranopyridine derivatives
  • Pyrano[2,3-b]quinoline derivatives

Uniqueness

2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom at the 2-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds. Its unique structure allows for specific interactions with molecular targets, which can lead to different biological effects compared to other pyranopyridine derivatives.

Properties

IUPAC Name

2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-8-6(9(12)13)3-5-1-2-14-4-7(5)11-8/h3H,1-2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINIBYOCPHMCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(C=C21)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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